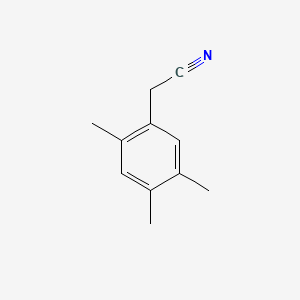

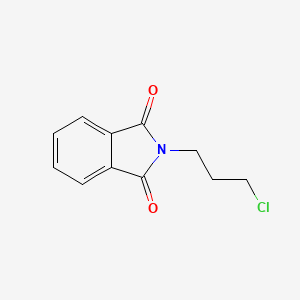

2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione

Descripción general

Descripción

“2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione” is a chemical compound that likely contains an isoindole group, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in many fields, including pharmaceuticals, agrochemicals, and materials science .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, Fourier transform near infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model were successfully applied to study the hydrolysis kinetics of methoxysilane coupling agents .

Aplicaciones Científicas De Investigación

-

Microwave-Assisted Synthesis of Trazodone and Its Derivatives

- Summary of Application : This research aimed to develop a new method for the synthesis of trazodone and its derivatives. Trazodone is a well-known antidepressant drug widely used throughout the world, working as a 5-hydroxytryptamine (5-HT 2) and α1-adrenergic receptor antagonist and a serotonin reuptake inhibitor .

- Methods of Application : The research shows that trazodone and its derivatives can be successfully obtained in the presence of potassium carbonate as a reaction medium in the microwave field in a few minutes .

- Results or Outcomes : As a result of the research work, 17 derivatives of trazodone were obtained, including compounds that exhibit the characteristics of 5-HT 1A receptor ligands .

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications

- Summary of Application : This review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Trimethoxysilane Coupling Agents: Hydrolysis Kinetics by FTNIR PLS Model, Synthesis and Characterization of Fluorinated Silicone Resin

- Summary of Application : This research explores the hydrolysis rules of methoxysilane coupling agents (MSCA) using Fourier transform near infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model .

- Methods of Application : The study involves the hydrolysis kinetics of various methoxysilane coupling agents in a HCl-catalyzed EtOH system .

- Results or Outcomes : The research found that the hydrolysis reactions were second-order reactions, and both temperature and acidity could promote the hydrolysis reactions .

-

Modified Agro Waste-Derived Nano-silica for Synthesizing Tetrahydrobenzo [b]pyrans

- Summary of Application : This research aimed to create a potential heterogeneous catalyst for the Domino Knoevenagel cyclo-condensation that produces tetrahydropyran derivatives in aqueous media .

- Methods of Application : Amorphous silica derived from rice husk ash (RHA) and cotton ball ash (CBA) were modified with 3- (chloropropyl)triethoxysilane, metformin, and copper acetate .

- Results or Outcomes : The solid acid catalysts demonstrated outstanding catalytic activity for carbonyl group activation to react with malononitrile and 1,3 dicarbonyl compounds to give a high to excellent yield of the desired substances (80–97%) .

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For example, (3-Chloropropyl)trimethoxysilane, a compound that also contains a chloropropyl group, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s combustible, can cause skin and eye irritation, and is suspected of causing cancer .

Propiedades

IUPAC Name |

2-(3-chloropropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOGOQMFQWNJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288633 | |

| Record name | 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

42251-84-3 | |

| Record name | 42251-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.